molecular formula C11H10ClNO B14798285 trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile

trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile

Cat. No.: B14798285
M. Wt: 207.65 g/mol
InChI Key: XMCNMSLIDFXOLH-UHFFFAOYSA-N
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Description

trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile is a heterocyclic organic compound featuring a tetrahydrofuran (THF) ring substituted with a 4-chlorophenyl group at the 5-position and a nitrile (-CN) group at the 3-position. The trans configuration indicates that the substituents on the THF ring are positioned on opposite sides of the plane, influencing its stereochemical and physicochemical properties. This compound is of interest in medicinal and materials chemistry due to the structural versatility imparted by the THF scaffold, the electron-withdrawing chlorine substituent, and the reactive nitrile moiety.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

5-(4-chlorophenyl)oxolane-3-carbonitrile

InChI

InChI=1S/C11H10ClNO/c12-10-3-1-9(2-4-10)11-5-8(6-13)7-14-11/h1-4,8,11H,5,7H2

InChI Key

XMCNMSLIDFXOLH-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of small molecules with biological targets, such as enzymes and receptors. It may also be used in the development of new bioactive compounds with potential therapeutic applications .

Medicine: this compound is investigated for its potential pharmacological properties, including its ability to modulate biological pathways and its potential as a lead compound for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Key Functional Groups References
trans-5-(4-Chlorophenyl)tetrahydrofuran-3-carbonitrile Tetrahydrofuran (THF) 4-Chlorophenyl at C5; nitrile at C3 Nitrile, Chloroarene N/A
2-Amino-4-(4'-chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-5-oxo-pyrano[3,2-c]chromene-3-carbonitrile Pyrano[3,2-c]chromene Biphenyl with Cl and CF3 at C3'; nitrile at C3 Nitrile, CF3, Chloroarene
(2H)-trans-5-Benzoyl-4-(3-bromophenyl)-2-(1H-indol-3-yl)-4,5-dihydrofuran-3-carbonitrile Dihydrofuran Benzoyl at C5; 3-bromophenyl at C4; indole at C2; nitrile at C3 Nitrile, Bromoarene, Indole
4-Acetyl-3-methyl-5-(methylthio)thiophene-2-carbonitrile Thiophene Acetyl at C4; methyl at C3; methylthio at C5; nitrile at C2 Nitrile, Thioether, Acetyl

Key Observations :

  • Dihydrofuran derivatives (e.g., ) share partial saturation but differ in substituent diversity.
  • Substituent Effects : The 4-chlorophenyl group provides electron-withdrawing effects, which may modulate reactivity and intermolecular interactions (e.g., halogen bonding). In contrast, trifluoromethyl (CF3) and bromophenyl groups () introduce steric bulk and polarizability.
  • Nitrile Reactivity : The nitrile group is a common feature, enabling participation in click chemistry, hydrogen bonding, or as a precursor for carboxylic acid derivatives .

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